Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

Description

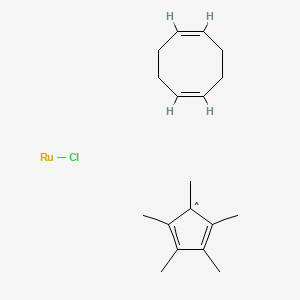

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) (CpRuCl(COD); CAS 92390-26-6) is a ruthenium(II) complex featuring a pentamethylcyclopentadienyl (Cp) ligand, a 1,5-cyclooctadiene (COD) ligand, and a chloride ligand. Its molecular formula is C₁₈H₂₇ClRu, with a molecular weight of 379.93 g/mol . The Cp* ligand provides steric bulk and electron-donating properties, while COD serves as a labile π-ligand, enabling catalytic activity.

This complex is widely used in ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), yielding 1,5-disubstituted triazoles . It is commercially available from suppliers like Sigma-Aldrich and Fujifilm Wako Pure Chemical Corp. with purities up to 99.5% .

Properties

Molecular Formula |

C18H27ClRu |

|---|---|

Molecular Weight |

379.9 g/mol |

InChI |

InChI=1S/C10H15.C8H12.ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-6-8-7-5-3-1;;/h1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7-;; |

InChI Key |

MQMQNIQJGNBEMG-ONEVTFJLSA-M |

Isomeric SMILES |

CC1=C([C](C(=C1C)C)C)C.C1/C=C\CC/C=C\C1.Cl[Ru] |

Canonical SMILES |

CC1=C([C](C(=C1C)C)C)C.C1CC=CCCC=C1.Cl[Ru] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be synthesized through the reaction of pentamethylcyclopentadienylruthenium dichloride dimer with cyclooctadiene in the presence of a base . The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows laboratory-scale procedures with appropriate scaling. The key steps involve maintaining an inert atmosphere and using high-purity reagents to ensure the formation of the desired product .

Chemical Reactions Analysis

Cyclotrimerization Reactions

Cp*RuCl(cod) catalyzes the cyclotrimerization of unsaturated substrates to form aromatic systems:

Mechanism : The ruthenium center coordinates to alkyne triple bonds, facilitating oxidative coupling to form metallocyclic intermediates. Subsequent reductive elimination yields the cyclized product.

C–C Coupling and Cycloaddition

The compound enables stereoselective coupling and cycloaddition processes:

Reactions :

Key Features :

-

High regioselectivity (>90% in bicyclohexane synthesis).

-

Tolerance for functional groups (e.g., esters, ethers).

Enyne Metathesis

Cp*RuCl(cod) promotes ring-closing enyne metathesis, forming medium-sized carbocycles:

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1,6-Enyne | Bicyclo[4.3.0]nonene | 78–85 | |

| 1,7-Enyne | Macrocyclic alkenes | 65–72 |

Conditions : Reactions typically proceed at 60–80°C in dichloromethane.

Hydrovinylation and C–H Functionalization

The catalyst mediates atom-economical transformations:

-

Hydrovinylation of Ynamides :

Selectivity: >95% anti-Markovnikov addition . -

C–H Insertion of Carbenes :

Scope: Effective for allylic and benzylic C–H bonds .

Addition Reactions

Disulfide Addition to Alkenes :

Cp*RuCl(cod) catalyzes anti-Markovnikov addition of disulfides (RSSR') to alkenes, yielding vic-dithioethers with >90% stereocontrol .

Example :

Racemization of Chiral Alcohols

In combination with 2-diphenylphosphinoethylamine and KOtBu, Cp*RuCl(cod) enables rapid racemization of sec-alcohols (TOF up to 300 h⁻¹) .

Applications : Dynamic kinetic resolution in asymmetric synthesis.

Comparative Catalytic Performance

| Reaction Type | Turnover Frequency (TOF) | Competing Catalysts |

|---|---|---|

| Cyclotrimerization | 120 h⁻¹ | Lower than Rh(I) systems |

| Hydrovinylation | 250 h⁻¹ | Superior to Pd(0) catalysts |

| Enyne Metathesis | 85 h⁻¹ | Comparable to Grubbs II |

Data adapted from kinetic studies .

Stability and Handling

-

Thermal Stability : Decomposes above 150°C.

-

Solvent Compatibility : Stable in THF, toluene, and CH₂Cl₂; incompatible with polar protic solvents.

Scientific Research Applications

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center to the substrates, facilitating their activation and subsequent reaction . The pentamethylcyclopentadienyl and cyclooctadiene ligands stabilize the ruthenium center and enhance its reactivity . The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation and cleavage of chemical bonds through coordination and electron transfer processes .

Comparison with Similar Compounds

Ligand Variations: Cp* vs. Pentaarylcyclopentadienyl

CpRuCl(COD) is structurally distinct fromdicarbonyl-chloro-(η⁵-pentaphenylcyclopentadienyl)ruthenium(II) (Cp₅PhRu(CO)₂Cl), which replaces Cp with a pentaarylcyclopentadienyl ligand and COD with carbonyl (CO) ligands. Key differences include:

- Synthesis Efficiency : Chlorine-functionalized precursors for Cp₅PhRu(CO)₂Cl exhibit higher efficiency than brominated analogs .

- Bond Distances: The Ru–Cl bond in Cp₅PhRu(CO)₂Cl is 2.409 Å, while Ru–CO bonds average 1.895 Å .

- Catalytic Applications : Cp₅PhRu(CO)₂Cl is used in dynamic kinetic resolution of alcohols , whereas Cp*RuCl(COD) excels in regioselective RuAAC .

Table 1: Structural and Catalytic Comparison

| Compound | Ligands | Ru–Cl Bond (Å) | Key Applications |

|---|---|---|---|

| Cp*RuCl(COD) | Cp*, COD, Cl | N/A | RuAAC (1,5-triazoles) |

| Cp₅PhRu(CO)₂Cl | Cp₅Ph, 2CO, Cl | 2.409 | Alcohol resolution |

Ancillary Ligand Variations: COD vs. CO

Replacing COD with carbonyl ligands alters reactivity:

- CpRuCl(CO)₂ : Hypothetical analogs with CO ligands would exhibit stronger π-backbonding, increasing stability but reducing ligand lability. This contrasts with CpRuCl(COD), where COD’s lability facilitates substrate binding in catalysis .

Metal Center Variations: Ru vs. Rh

Chloro(1,5-cyclooctadiene)rhodium(I) dimer (CAS 12092-47-6) shares a COD ligand but differs in metal (Rh vs. Ru) and oxidation state (I vs. II). Key contrasts include:

- Electronic Properties : Rh(I) complexes are more electron-rich, favoring oxidative addition reactions.

- Catalytic Scope : Rhodium complexes are prominent in hydrogenation, whereas Cp*RuCl(COD) specializes in cycloadditions .

Halide Ligand Variations: Cl vs. Br/I

Cp₅PhRu(CO)₂X (X = Cl, Br, I) demonstrates halide effects:

- Reactivity : Chloride ligands (as in Cp*RuCl(COD)) offer optimal leaving-group ability for catalytic cycles, while bulkier bromine or iodine may hinder substrate access .

Catalytic Performance in Cycloadditions

Cp*RuCl(COD) outperforms other Ru catalysts in regioselectivity:

- RuAAC vs. CuAAC : Unlike copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which yields 1,4-triazoles, Cp*RuCl(COD) produces 1,5-triazoles with >95% regioselectivity .

- Comparison with Grubbs Catalysts : Grubbs catalysts (e.g., benzylidene-Ru complexes) dominate olefin metathesis, whereas Cp*RuCl(COD) is tailored for cycloadditions .

Biological Activity

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), commonly referred to as Cp*RuCl(cod), is a ruthenium-based compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, cytotoxicity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClRu

- Molecular Weight : 379.93 g/mol

- CAS Number : 92390-26-6

- Melting Point : 143°C to 147°C

Synthesis and Characterization

The synthesis of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) typically involves the reaction of pentamethylcyclopentadiene with cyclooctadiene and ruthenium chloride. The resulting compound is characterized by various spectroscopic methods, including NMR and mass spectrometry, confirming its structural integrity and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Cp*RuCl(cod), particularly against breast cancer cell lines. The compound has shown significant cytotoxicity in both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cell lines.

- Cytotoxicity Assays :

The mechanisms through which Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) exerts its biological effects include:

- Interaction with Mitochondria : The compound has been shown to induce mitochondrial dysfunction, leading to apoptosis in cancer cells.

- Disruption of Cytoskeletal Integrity : It affects the cytoskeleton, which is crucial for cell division and integrity, further promoting cell death in malignant cells.

- Induction of Immunogenic Cell Death (ICD) : Some studies suggest that ruthenium complexes can induce ICD, enhancing the immune response against tumors .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Tomaz et al. Study :

- Morais et al. Research :

- Mendes et al. Findings :

Summary Table of Biological Activity

| Compound | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| Cp*RuCl(cod) | MCF7 (ER+) | 0.50 ± 0.09 | Mitochondrial dysfunction |

| Cp*RuCl(cod) | MDA-MB-231 (TNBC) | 0.39 ± 0.09 | Cytoskeletal disruption |

| Related Ru(II) Complexes | MDA-MB-231 | Nanomolar range | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), and how are purity and structural integrity validated?

- Methodological Answer : The synthesis typically involves ligand substitution reactions starting from ruthenium precursors like [RuCl₂(p-cymene)]₂. For example, pentamethylcyclopentadienyl (Cp*) ligands can be introduced via salt metathesis. Structural validation requires single-crystal X-ray diffraction (SC-XRD) to confirm the η⁵-coordination of Cp* and the octahedral geometry. Purity is assessed via elemental analysis, NMR (¹H, ¹³C), and mass spectrometry. Crystallographic parameters (e.g., space group P2₁/c, unit cell dimensions a = 17.5427 Å, b = 9.1014 Å) are critical for confirming molecular geometry .

Q. How is the catalytic activity of this complex evaluated in transfer hydrogenation reactions?

- Methodological Answer : Catalytic performance is tested using standard substrates like ketones or aldehydes in the presence of hydrogen donors (e.g., isopropanol or formic acid). Reaction conditions (temperature, solvent, substrate-to-catalyst ratio) are optimized via kinetic studies. Turnover numbers (TON) and frequencies (TOF) are calculated using gas chromatography (GC) or NMR to monitor conversion. Comparative studies with analogous complexes (e.g., cyclooctadiene vs. p-cymene ligands) help isolate steric/electronic effects .

Q. What spectroscopic techniques are most effective for characterizing the electronic properties of this complex?

- Methodological Answer : UV-Vis spectroscopy identifies d-d transitions, while cyclic voltammetry (CV) reveals redox potentials (e.g., Ru(II)/Ru(III) couples). Infrared (IR) spectroscopy detects ν(CO) or ν(Ru-Cl) stretches if applicable. X-ray photoelectron spectroscopy (XPS) provides oxidation state confirmation. For dynamic behavior in solution, variable-temperature NMR can probe ligand fluxionality .

Advanced Research Questions

Q. How do ligand substitutions (e.g., cyclooctadiene vs. chlorodiphenylphosphine) influence the mechanistic pathways in catalysis?

- Methodological Answer : Mechanistic studies employ stoichiometric reactions, isotopic labeling (e.g., D₂O in hydrogenation), and DFT calculations. For example, replacing cyclooctadiene with stronger π-acceptor ligands (e.g., phosphines) may stabilize Ru intermediates, altering rate-determining steps. Kinetic isotope effects (KIE) and Eyring analysis differentiate between inner- and outer-sphere mechanisms. SC-XRD of intermediates (e.g., hydride or substrate-bound species) provides structural insights .

Q. What strategies resolve contradictions in reported catalytic efficiencies across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, oxygen sensitivity). Rigorous reproducibility protocols include standardizing reaction setups (e.g., glovebox use for air-sensitive complexes) and benchmarking against reference catalysts. Meta-analyses of activation parameters (ΔH‡, ΔS‡) and electronic descriptors (Hammett constants) identify outliers. Collaborative inter-laboratory validation is recommended .

Q. How can ligand modifications enhance enantioselectivity in asymmetric catalysis?

- Methodological Answer : Chiral ligands (e.g., sulfonamide or phosphine derivatives) are introduced via ligand design or dynamic kinetic resolution. Enantiomeric excess (ee) is quantified via chiral GC or HPLC. Steric maps (e.g., Tolman cone angles) and computational models (e.g., molecular docking) predict steric clashes or non-covalent interactions. Co-crystallization with chiral substrates reveals stereochemical recognition patterns .

Q. What theoretical frameworks guide the study of electronic structure-reactivity relationships in this complex?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand substitution kinetics. Quantum Theory of Atoms in Molecules (QTAIM) analyzes bond critical points (e.g., Ru-Cl vs. Ru-Cp* bonds). Conceptual DFT descriptors (electrophilicity index) correlate with catalytic activity. These models are validated against experimental spectroscopic and kinetic data .

Methodological Design Considerations

Q. How are stability and decomposition pathways of this complex under catalytic conditions assessed?

- Methodological Answer : Accelerated stability tests under inert and oxidative atmospheres (e.g., O₂ or H₂O exposure) monitor decomposition via UV-Vis or mass spectrometry. Post-reaction mixtures are analyzed for ruthenium leaching (ICP-MS) or ligand degradation (TGA/DSC). Trapping experiments with radical scavengers (e.g., TEMPO) identify reactive intermediates .

Q. What role does crystallography play in resolving ambiguities in ligand coordination modes?

- Methodological Answer : SC-XRD unambiguously assigns η⁵ (Cp*) vs. η³ (cyclooctadiene) bonding modes. Disorder modeling and Hirshfeld surface analysis differentiate between static and dynamic disorder. Charge-density studies reveal electron redistribution upon ligand substitution. Low-temperature crystallography (e.g., 173 K) minimizes thermal motion artifacts .

Data Presentation Guidelines

- Tables : Include crystallographic data (unit cell parameters, R factors), kinetic parameters (TON, TOF, ee), and comparative catalytic performance.

- Figures : Use ORTEP diagrams for molecular structures, reaction coordinate diagrams for mechanisms, and bar charts for catalytic efficiency comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.